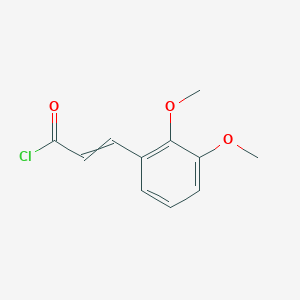![molecular formula C25H27N5O B12571650 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-86-1](/img/structure/B12571650.png)
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of an ethoxy group, an ethylamino group, and a diazenyl linkage. These functional groups contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Diazenyl Linkage Formation: The diazenyl linkage is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate aromatic compound.
Final Assembly: The final compound is assembled by linking the ethylamino group to the acridine core through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced diazenyl compounds.
Substitution Products: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl linkage and aromatic structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-N-ethyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine: Similar structure with a methylamino group instead of an ethylamino group.
2-Ethoxy-N-ethyl-6-{(E)-[2-(dimethylamino)phenyl]diazenyl}acridin-9-amine: Contains a dimethylamino group, leading to different chemical properties.
2-Ethoxy-N-ethyl-6-{(E)-[2-(phenylamino)phenyl]diazenyl}acridin-9-amine: Features a phenylamino group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group and diazenyl linkage contribute to its versatility in various reactions and applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
578709-86-1 |
|---|---|
Molekularformel |
C25H27N5O |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-ethoxy-N-ethyl-6-[[2-(ethylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C25H27N5O/c1-4-26-22-9-7-8-10-23(22)30-29-17-11-13-19-24(15-17)28-21-14-12-18(31-6-3)16-20(21)25(19)27-5-2/h7-16,26H,4-6H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
KCEQXHZFZFQRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC=C1N=NC2=CC3=C(C=C2)C(=C4C=C(C=CC4=N3)OCC)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
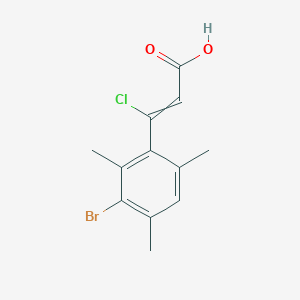
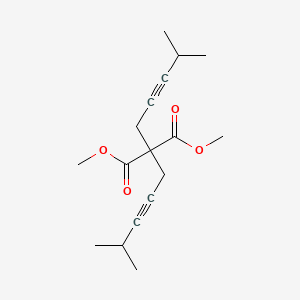
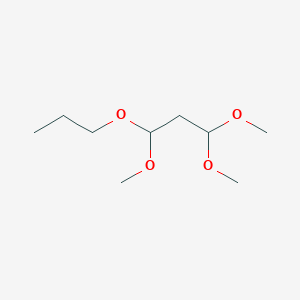
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
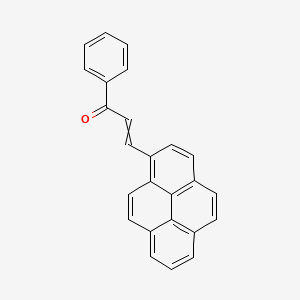
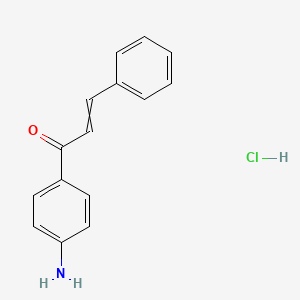
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
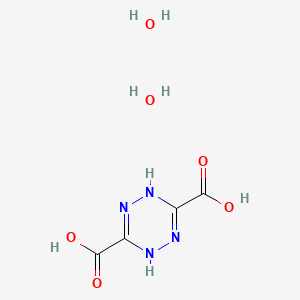
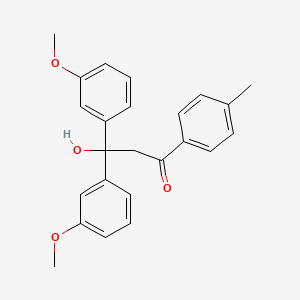
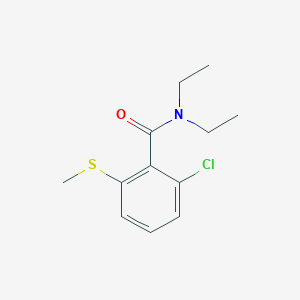
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)
